

# tenellin iterative highly-reducing polyketide synthase TENS

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## Compound Focus: Tenellin

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## Core Architecture and Programming of TENS

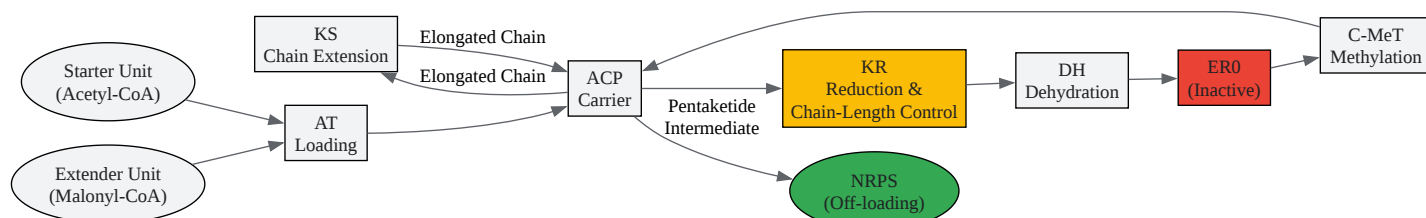
TENS is a multidomain enzyme responsible for constructing the polyketide backbone of pre**tenellin** A, which is later processed into the final metabolite, **tenellin** [1] [2]. It functions iteratively, meaning a single set of catalytic domains is used for multiple rounds of chain extension and modification [1].

A key feature of TENS is its hybrid **PKS-NRPS** structure. The hr-PKS portion assembles a doubly methylated pentaketide, which is then off-loaded and combined with a tyrosine unit by the NRPS module to form a tetramic acid intermediate, culminating in pre**tenellin** A [1] [2]. The programming—controlling chain length,  $\beta$ -processing, and methylation—is intrinsic to the PKS module [1].

The table below summarizes the core domains and their functions:

Domain	Abbreviation	Function in TENS	Key Characteristics in TENS
Ketoacyl synthase	KS	Catalyzes chain extension	Cannot extend $\beta$ -ketones; requires KR activity for further cycles [1]
Acyl transferase	AT	Transfers malonyl-CoA to ACP	-

Domain	Abbreviation	Function in TENS	Key Characteristics in TENS
Ketoreductase	KR	Reduces $\beta$ -keto group to alcohol	<b>B-type KR</b> ; determines chain length fidelity; produces $\beta$ -R alcohol [1]
Dehydratase	DH	Eliminates water to form enoyl	-
Enoyl reductase	ER	Reduces enoyl to saturated acyl	<b>Inactive (ER<sup>0</sup>)</b> ; requires <i>trans</i> -acting ER (TenC) [1] [2]
C-Methyltransferase	C-MeT	Methylates $\alpha$ -carbon using SAM	Introduces methyl branches [1]
Acyl carrier protein	ACP	Carries growing polyketide chain	Contains phosphopantetheine prosthetic group [1]



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*Simplified iterative catalytic cycle of the TENS hr-PKS. The KR domain is highlighted as it plays a critical role in chain-length determination. The final pentaketide is transferred to the NRPS module for off-loading [1].*

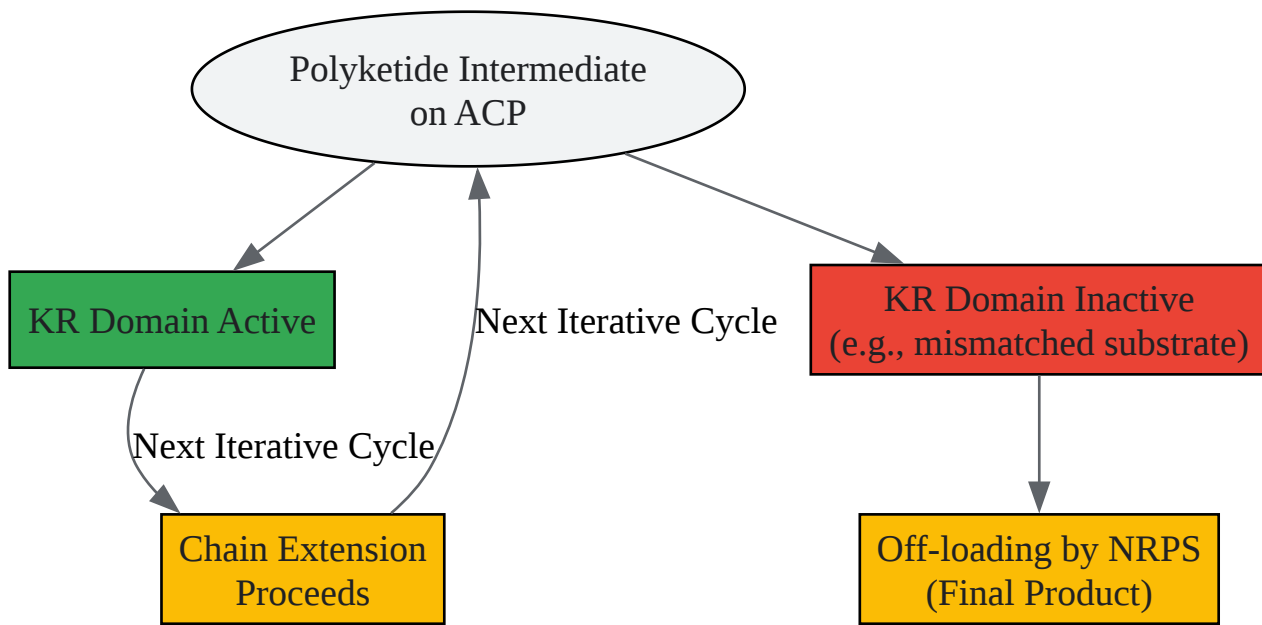
## Engineering Chain-Length Selectivity

The chain length of the polyketide product is not determined by a simple counting mechanism but by a **kinetic competition** between domains [1]. The KS domain cannot extend a  $\beta$ -keto group. Therefore, if the

KR domain is inactive for a particular intermediate, that intermediate is committed to off-loading by the NRPS. An active KR reduces the carbonyl, allowing subsequent processing and further chain extension [1].

Recent research has pinpointed the **KR domain's substrate-binding helix** as the primary determinant for this chain-length control [1]. The table below summarizes key engineering experiments that successfully reprogrammed TENS:

Experimental Approach	Origin of Donor Sequence	Key Amino Acid Changes (TENS)	Resulting Polyketide Chain Length	Key Outcome
KR Domain Swap [1]	DMBS (related hr-PKS)	Entire KR domain	<b>Hexaketide</b>	First evidence KR domain controls chain length
69-Residue Fragment Swap [1]	DMBS / MILS	69-amino acid region	<b>Hexaketide / Heptaketide</b>	Localized control to a smaller region
12-Residue Helix Swap [1]	MILS (related hr-PKS)	12-amino acid substrate-binding helix	<b>Heptaketide</b>	Identified a minimal, critical helix
Rational Engineering [1]	-	Four simultaneous mutations	<b>Hexaketide</b> (minor amounts)	Confirmed role of specific residues
Alanine Scan [1]	-	Individual point mutations	Varied	Pinpointed crucial amino acid positions



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*The kinetic competition model for chain-length determination in TENS. The activity of the KR domain for a given intermediate dictates whether the chain will be extended or off-loaded [1].*

## Experimental Protocol: Reprogramming TENS via KR Helix Engineering

Here is a detailed methodology for a key experiment demonstrating how to reprogram TENS through rational engineering of its KR domain [1].

### 1. In Silico Analysis and Design

- **Structure Prediction:** Generate a 3D model of the TENS KR domain using AlphaFold2. Validate the model by aligning it with a known fungal hr-PKS KR structure (e.g., LovB from PDB 7CPX); a root-mean-square deviation (RMSD) of around 0.90 Å indicates a good model [1].
- **Identify Target Helix:** Within the predicted structure, locate the substrate-binding helix adjacent to the active site. This is typically a 12-residue region [1].
- **Sequence Alignment:** Perform a multiple sequence alignment of the target helix sequence from TENS with homologous sequences from hr-PKS that produce different chain lengths (e.g., DMBS for hexaketides, MILS for heptaketides) [1].
- **Design Mutations:** Based on the alignment, design a minimal set of point mutations (typically 3-4 simultaneous changes) to introduce into the TENS KR helix. Alternatively, design chimeric genes

where the entire 12-residue helix in TENS is swapped with the corresponding helix from DMBS or MILS [1].

## 2. Molecular Biology and Heterologous Expression

- **Strain Construction:**

- Use site-directed mutagenesis or Gibson assembly to introduce the designed mutations into the *tenS* gene on an appropriate expression plasmid.
- Co-transform the engineered *tenS* plasmid with a plasmid containing the *tenC* gene (the *trans*-acting enoyl reductase) into the heterologous host *Aspergillus oryzae* NSAR1 [1] [2].
- Include control strains expressing wild-type *tenS* + *tenC*.

- **Cultivation and Metabolite Extraction:**

- Grow transformed *A. oryzae* strains in a suitable liquid medium (e.g., TPM) known to support **tenellin** production [2].
- After incubation, separate the mycelia from the culture broth by filtration.
- Extract the metabolites from the broth using an organic solvent like ethyl acetate. Evaporate the solvent to obtain a crude extract [2].

## 3. Analytical Methods and Metabolite Detection

- **LC-MS Analysis:**

- Re-dissolve the crude extract and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS).
- Monitor for compounds with a characteristic 2-pyridone UV absorption maximum at ~340 nm [2].
- Use high-resolution mass spectrometry (HRMS) to determine the molecular formula of new metabolites.

- **Structural Elucidation:**

- For major new products, use preparative mass-directed HPLC to purify sufficient quantities (e.g., several milligrams) [2].
- Elucidate the complete structure using NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, HMBC). The increased chain length will be evident from the NMR data and molecular formula [2].

## Research Context and Significance

The ability to reprogram TENS and related PKSs has significant implications:

- **Combinatorial Biosynthesis:** Domain-swapping and rational engineering of TENS have successfully produced **new-to-nature metabolites** in high yields, revealing the potential for generating libraries of

structurally diverse compounds for drug discovery [3].

- **Resurrecting Extinct Metabolites:** By understanding the programming rules, researchers can reactivate silent gene clusters or reprogram existing ones to produce predicted natural products that may no longer be expressed by the native organism [3].

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## References

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